4-(Dipropylamino)benzenediazonium
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Overview
Description
4-(Dipropylamino)benzenediazonium is an organic compound belonging to the class of diazonium salts. These salts are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound has the molecular formula C₁₂H₁₈N₃⁺ and is known for its versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(Dipropylamino)benzenediazonium typically involves the diazotization of 4-(Dipropylamino)aniline. This process includes the following steps:
Formation of Nitrous Acid: Sodium nitrite (NaNO₂) is reacted with a strong acid like hydrochloric acid (HCl) to form nitrous acid (HNO₂).
Diazotization Reaction: The 4-(Dipropylamino)aniline is then treated with the freshly prepared nitrous acid at low temperatures (0-5°C). This results in the formation of the diazonium salt.
Industrial Production Methods
In an industrial setting, the diazotization process is scaled up using continuous flow reactors to ensure better control over reaction conditions and to handle larger quantities of reactants. The use of automated systems helps in maintaining the low temperatures required for the stability of the diazonium salt.
Chemical Reactions Analysis
Types of Reactions
4-(Dipropylamino)benzenediazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI). These reactions are typically carried out at room temperature.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, and the reactions are usually performed in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) are used under mild conditions.
Major Products
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: The major product is the corresponding aniline derivative.
Scientific Research Applications
4-(Dipropylamino)benzenediazonium has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in the modification of biomolecules for labeling and detection purposes.
Industry: The compound is used in the production of polymers and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 4-(Dipropylamino)benzenediazonium involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various reactions depending on the conditions and reagents used. The diazonium group acts as a good leaving group, facilitating nucleophilic substitution reactions. In coupling reactions, the diazonium ion forms a nitrogen-nitrogen double bond with the coupling partner, resulting in the formation of azo compounds.
Comparison with Similar Compounds
4-(Dipropylamino)benzenediazonium can be compared with other diazonium salts such as benzenediazonium chloride and 4-nitrobenzenediazonium. While all these compounds share the diazonium group, this compound is unique due to the presence of the dipropylamino group, which can influence its reactivity and stability. Similar compounds include:
Benzenediazonium Chloride: Used in the synthesis of aryl halides and azo dyes.
4-Nitrobenzenediazonium: Known for its use in the synthesis of nitro-substituted aromatic compounds.
Properties
IUPAC Name |
4-(dipropylamino)benzenediazonium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N3/c1-3-9-15(10-4-2)12-7-5-11(14-13)6-8-12/h5-8H,3-4,9-10H2,1-2H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBQACMMCUKFJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)[N+]#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N3+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276595 |
Source
|
Record name | 4-(dipropylamino)benzenediazonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33622-80-9 |
Source
|
Record name | 4-(dipropylamino)benzenediazonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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